molecular formula C6H8N2O B158940 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene CAS No. 131700-09-9

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene

Cat. No. B158940
M. Wt: 124.14 g/mol
InChI Key: ISHXQFUBCQKYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, also known as ODATN, is a heterocyclic compound with potential applications in medicinal chemistry. It is a bicyclic molecule containing a nitrogen and oxygen atom in its ring structure. ODATN has been synthesized and studied for its potential biological activities.

Mechanism Of Action

The mechanism of action of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene is not fully understood. However, it is believed to work by disrupting the cell wall of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene has been shown to have low toxicity in vitro. It has also been shown to have a low affinity for human serum albumin, suggesting that it may have low protein binding in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene.

Advantages And Limitations For Lab Experiments

One advantage of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene is its potential as a scaffold for the development of new drug molecules. Additionally, it has been shown to have low toxicity in vitro. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene.
2. 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene could be further studied for its potential as a scaffold for the development of new drug molecules.
3. The antibacterial and antifungal properties of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene could be further explored for the development of new antibiotics.
4. The potential toxicity of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene in vivo could be further studied to determine its safety for use in humans.
5. The pharmacokinetics of 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene could be studied to determine its absorption, distribution, metabolism, and excretion in vivo.

Synthesis Methods

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene can be synthesized using a variety of methods, including the reaction of 1,4-dioxane with ethyl cyanoacetate and ammonia in the presence of a catalyst. Another method involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with ethyl cyanoacetate and methanol.

Scientific Research Applications

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene has been studied for its potential applications in medicinal chemistry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene has been studied for its potential as a scaffold for the development of new drug molecules.

properties

CAS RN

131700-09-9

Product Name

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene

InChI

InChI=1S/C6H8N2O/c1-2-4-6-5(9-6)3(1)7-8-4/h3-6H,1-2H2

InChI Key

ISHXQFUBCQKYMS-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1N=N2)O3

Canonical SMILES

C1CC2C3C(C1N=N2)O3

synonyms

3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene, (1-alpha-,2-bta-,4-bta-,5-alpha-)- (9CI)

Origin of Product

United States

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